molecular formula C18H15ClN4O3 B11425678 1-benzyl-5-(3-chloro-4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

1-benzyl-5-(3-chloro-4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione

Cat. No.: B11425678
M. Wt: 370.8 g/mol
InChI Key: TVLMVWSDOOYSDP-UHFFFAOYSA-N
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Description

1-BENZYL-5-(3-CHLORO-4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE is a complex organic compound that belongs to the class of pyrrolo[3,4-d][1,2,3]triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-5-(3-CHLORO-4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE typically involves multi-step organic reactions. One common method includes the reaction of substituted phenyl isothiocyanate with a suitable hydrazine derivative to form the corresponding hydrazide. This intermediate is then cyclized under acidic conditions to yield the desired triazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-5-(3-CHLORO-4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-BENZYL-5-(3-CHLORO-4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-BENZYL-5-(3-CHLORO-4-METHOXYPHENYL)-1H,3AH,4H,5H,6H,6AH-PYRROLO[3,4-D][1,2,3]TRIAZOLE-4,6-DIONE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways, resulting in the observed biological effects .

Properties

Molecular Formula

C18H15ClN4O3

Molecular Weight

370.8 g/mol

IUPAC Name

3-benzyl-5-(3-chloro-4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione

InChI

InChI=1S/C18H15ClN4O3/c1-26-14-8-7-12(9-13(14)19)23-17(24)15-16(18(23)25)22(21-20-15)10-11-5-3-2-4-6-11/h2-9,15-16H,10H2,1H3

InChI Key

TVLMVWSDOOYSDP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)CC4=CC=CC=C4)Cl

Origin of Product

United States

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